trans-2-Cyanocyclobutanecarboxamide
Overview
Description
trans-2-Cyanocyclobutanecarboxamide: is an organic compound characterized by a cyclobutane ring substituted with a cyano group and a carboxamide group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Cyanocyclobutanecarboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, where a suitable diene and a nitrile are reacted under UV light or in the presence of a catalyst to form the cyclobutane ring. The resulting product is then subjected to further reactions to introduce the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: trans-2-Cyanocyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The cyano and carboxamide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, trans-2-Cyanocyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclobutane-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: In medicine, this compound has potential applications as a precursor for the development of pharmaceutical agents. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of trans-2-Cyanocyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The cyano and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
- trans-2-Aminocyclobutanecarboxamide
- trans-2-Hydroxycyclobutanecarboxamide
- trans-2-Methylcyclobutanecarboxamide
Comparison: Compared to similar compounds, trans-2-Cyanocyclobutanecarboxamide is unique due to the presence of the cyano group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where the cyano group plays a crucial role in the compound’s reactivity and interactions.
Properties
IUPAC Name |
2-cyanocyclobutane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H2,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQALVXXDDBQMEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C#N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936625 | |
Record name | 2-Cyanocyclobutane-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16200-68-3 | |
Record name | USAF ST-16 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyanocyclobutane-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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